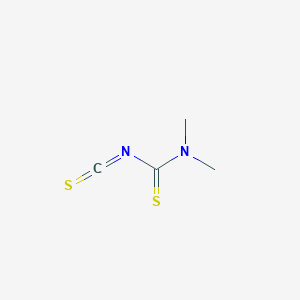
N,N-Dimethylthiocarbamoyl Isothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethylthiocarbamoyl Isothiocyanate is a chemical compound used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals. It is known for its role in the production of insect chemosterilants and other bioactive molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N-Dimethylthiocarbamoyl Isothiocyanate can be synthesized through several methods. One common approach involves the reaction of primary amines with carbon disulfide (CS₂) in the presence of a base to form dithiocarbamate salts. These salts are then decomposed using tosyl chloride or other desulfurylating agents to yield the desired isothiocyanate . Another method involves the use of cyanuric acid as a desulfurylation reagent under aqueous conditions .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The choice of solvent and reaction conditions is crucial for optimizing yield and purity. The use of non-toxic and cost-effective reagents is preferred for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethylthiocarbamoyl Isothiocyanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thioureas.
Substitution: It can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products
The major products formed from these reactions include thioureas, sulfoxides, sulfones, and various substituted derivatives .
Applications De Recherche Scientifique
N,N-Dimethylthiocarbamoyl Isothiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: It serves as a reagent in biochemical assays and labeling experiments.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of bioactive compounds with antimicrobial and anticancer properties.
Industry: It is used in the production of agrochemicals, including insect chemosterilants
Mécanisme D'action
The mechanism of action of N,N-Dimethylthiocarbamoyl Isothiocyanate involves its ability to react with nucleophiles, such as amino groups in proteins and enzymes. This reactivity allows it to modify biological molecules, leading to various biological effects. For example, it can inhibit enzyme activity by forming covalent bonds with active site residues .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenyl Isothiocyanate
- Allyl Isothiocyanate
- Benzyl Isothiocyanate
- Sulforaphane
Uniqueness
N,N-Dimethylthiocarbamoyl Isothiocyanate is unique due to its specific reactivity and the types of bioactive molecules it can produce. Unlike other isothiocyanates, it is particularly effective in the synthesis of insect chemosterilants and certain pharmaceuticals .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique reactivity and ability to form various bioactive molecules make it a valuable tool in scientific research and industrial production.
Propriétés
Formule moléculaire |
C4H6N2S2 |
|---|---|
Poids moléculaire |
146.2 g/mol |
Nom IUPAC |
1,1-dimethyl-3-(sulfanylidenemethylidene)thiourea |
InChI |
InChI=1S/C4H6N2S2/c1-6(2)4(8)5-3-7/h1-2H3 |
Clé InChI |
HWWZNIZZCORSRR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=S)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![dibenzo[b,f][1,4]thiazepin-11(10H)-one 5,5-dioxide](/img/structure/B13424282.png)
![3-[[[Bis(2-chloroethyl)amino]chlorophosphinyl]oxy]-propanoic Acid Phenylmethyl Ester](/img/structure/B13424290.png)
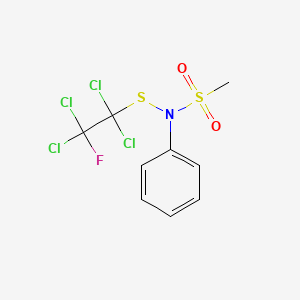
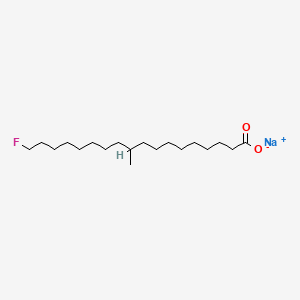
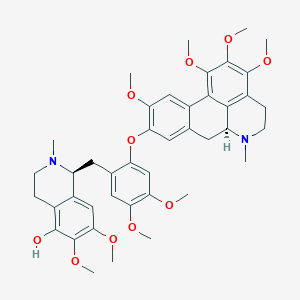

![1-[2-(dimethylamino)ethyl]-5-methyl-1H-pyrazol-4-aminedihydrochloride](/img/structure/B13424333.png)
![N-[(3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene)amino]-4-methylbenzenesulfonamide](/img/structure/B13424344.png)
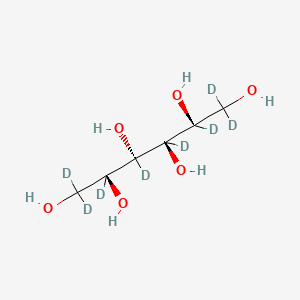
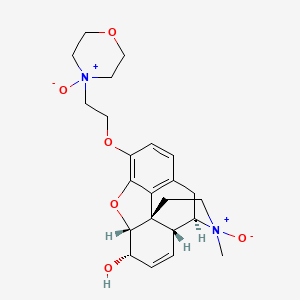
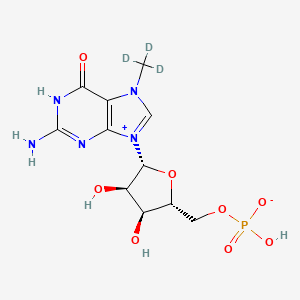
![2-[Bromo(difluoro)methyl]-7-fluoro-1,3-benzoxazole](/img/structure/B13424353.png)
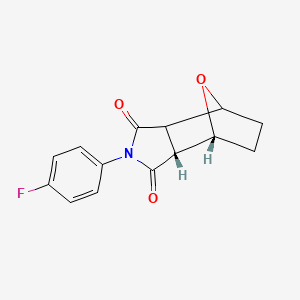
![6-(Tert-butoxycarbonyl)-2,2-difluoro-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B13424360.png)
